molecular formula C9H17NO3 B1370803 1-(2-Methoxyethyl)piperidine-4-carboxylic acid CAS No. 773829-96-2

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Cat. No.: B1370803
CAS No.: 773829-96-2
M. Wt: 187.24 g/mol
InChI Key: IJRGJHKHDNEQRY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring and a 2-methoxyethyl substituent on the nitrogen atom.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGJHKHDNEQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Description

  • Starting Material: 4-pyridinecarboxylic acid or its substituted derivatives.
  • Catalyst: Palladium on charcoal (Pd/C) is preferred due to its mild reaction conditions and high selectivity.
  • Reaction Conditions: Hydrogenation is typically carried out at temperatures between 90–100 °C and pressures of 4–5 MPa hydrogen gas.
  • Solvent: Water is used as the reaction medium.
  • Procedure: The pyridine carboxylic acid, water, and Pd/C catalyst are loaded into a hydrogenation reactor. The system is purged with nitrogen to remove oxygen, then hydrogen gas is introduced to the desired pressure. The reaction proceeds for 3–4 hours until complete reduction of the pyridine ring to the piperidine ring is confirmed by analytical methods.
  • Post-reaction Processing: The catalyst is filtered off, and the reaction mixture is concentrated under reduced pressure to remove water. Methanol is added to precipitate the piperidine carboxylic acid product, which is then cooled and isolated by filtration or centrifugation.

Advantages

  • The method avoids the use of harsh alkali conditions (e.g., potassium hydroxide), which can deactivate catalysts or complicate purification.
  • Mild hydrogenation conditions improve safety and reduce energy consumption.
  • High purity products are obtained with yields typically above 85% molar yield relative to starting pyridine acid.

Data Summary Table

Parameter Typical Value
Catalyst Palladium on charcoal (5% Pd)
Temperature 90–100 °C
Pressure 4–5 MPa hydrogen
Reaction Time 3–4 hours
Solvent Water
Product Purity 98–102% (by content analysis)
Yield 85–97% molar yield
Isolation Methanol precipitation, filtration

This method is well-documented for preparing 4-piperidinecarboxylic acid and can be adapted for the methoxyethyl-substituted variant by using the corresponding substituted pyridine precursor or by subsequent alkylation steps after hydrogenation.

Alkylation of Piperidine Derivatives with 2-Methoxyethyl Reagents

To specifically introduce the 2-methoxyethyl group at the 1-position of piperidine-4-carboxylic acid, alkylation reactions are employed.

Synthetic Route

  • Starting Material: Piperidine-4-carboxylic acid or its protected derivatives.
  • Alkylating Agent: 2-methoxyethyl chloride or 2-methoxyethyl bromide.
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nitrogen and promote nucleophilic substitution.
  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Conditions: The reaction is carried out under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 50–80 °C) for several hours.
  • Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.

Notes on Protection

  • Often, the carboxylic acid group is protected as a methyl ester or Boc-protected amine to prevent side reactions during alkylation.
  • After alkylation, deprotection steps are performed to obtain the free acid.

Example Data from Related Piperidine Derivatives

Step Reagents & Conditions Yield (%) Notes
Boc protection of piperidine-4-carboxylic acid Boc anhydride, Et3N, DCM, 0 °C to RT, 16 h ~99 Protects amine group
Methyl ester formation Trimethylsilyl diazomethane, MeOH, ACN, 0 °C to RT, 3 h ~90 Protects carboxylic acid
Alkylation 2-methoxyethyl chloride, K2CO3, DMF, RT, 3 h Variable Introduces methoxyethyl substituent
Deprotection Acid or base hydrolysis Variable Restores free acid and amine

This multistep approach is common in medicinal chemistry for introducing functional groups selectively and obtaining high-purity intermediates or final products.

Industrial Scale Considerations and Purification

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow hydrogenation reactors can improve safety, reaction control, and throughput.
  • Catalyst Recycling: Pd/C catalyst can be recovered and reused multiple times, reducing costs.
  • Purification: Recrystallization from methanol or aqueous solvents is preferred to avoid chromatographic steps, which are less practical industrially.
  • Quality Control: Melting point, NMR, and HPLC analysis ensure product identity and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Catalytic Hydrogenation 4-pyridinecarboxylic acid Pd/C, H2 90–100 °C, 4–5 MPa H2, 3–4 h 85–97 98–102 Mild, industrially scalable
Alkylation of Piperidine Piperidine-4-carboxylic acid (protected) 2-methoxyethyl chloride, NaH or K2CO3 RT to 80 °C, aprotic solvent Variable High Requires protection/deprotection steps
Combined Approach Pyridine derivative + alkylation post-hydrogenation Pd/C + alkylating agent Sequential High High Enables introduction of methoxyethyl group

Chemical Reactions Analysis

1-(2-Methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxyethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent on Piperidine-N Key Features Molecular Weight (g/mol) References
1-(2-Methoxyethyl)piperidine-4-carboxylic acid 2-Methoxyethyl Ether-containing chain; moderate polarity Not reported
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl Ester group; higher lipophilicity; Log S = -1.63 (moderate solubility) 201.21
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl Aromatic chlorophenoxy group; potential for π-π interactions 311.78
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromobenzyl Bulky aromatic substituent; halogen for enhanced binding affinity 346.64 (C₁₃H₁₇BrClNO₂)
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidine-4-carboxylic acid Dihydrobenzofuranylmethyl Fused bicyclic ether; increased rigidity 289.34
1-Boc-4-allyl-4-piperidinecarboxylic acid Boc-protected allyl Bulky tert-butyloxycarbonyl (Boc) group; used in peptide synthesis 313.38

Physicochemical Properties

  • Solubility : The ethoxycarbonyl analog has a calculated Log S of -1.63, indicating moderate aqueous solubility . The 2-methoxyethyl group in the target compound may improve solubility compared to aromatic substituents (e.g., bromobenzyl).
  • Hydrogen Bonding: The carboxylic acid group (present in all compounds) provides hydrogen bond donor/acceptor capacity, critical for target binding.

Key Research Findings

  • Substituent Effects :
    • Ether-containing chains (e.g., 2-methoxyethyl) enhance hydrophilicity and metabolic stability compared to ester or aromatic groups .
    • Bulky substituents (e.g., Boc-allyl) are advantageous in peptide synthesis but may reduce bioavailability .
  • Dihydrobenzofuran derivatives () exhibit conformational rigidity, which can improve binding specificity .

Biological Activity

1-(2-Methoxyethyl)piperidine-4-carboxylic acid (MEPCA) is a chemical compound with the molecular formula C9H17NO3C_9H_{17}NO_3. It is a derivative of piperidine, characterized by its methoxyethyl side chain and carboxylic acid functional group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited research specifically focused on MEPCA, preliminary studies suggest that it may interact with various enzymes and receptors, indicating possible therapeutic applications.

The biological activity of MEPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxyethyl group enhances the compound's ability to permeate biological membranes, potentially increasing its bioavailability and efficacy. However, as of now, detailed mechanisms of action remain largely unexplored due to a scarcity of focused studies on this compound.

Potential Applications

Research indicates that MEPCA may have applications in treating neurological disorders. Its structural characteristics suggest that it could modulate neurotransmitter systems, which are critical in various neuropharmacological contexts. Future studies are anticipated to investigate its binding affinities and interactions with relevant biological targets.

Comparative Analysis with Similar Compounds

To better understand MEPCA's potential, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-(2-Hydroxyethyl)piperidine-4-carboxylic acidC8H15NO3Contains a hydroxyl group; affects solubility
1-(2-Ethyl)piperidine-4-carboxylic acidC9H17NO2Lacks the methoxy group; differences in reactivity
1-(2-Methoxyethyl)piperidine-4-carboxamideC9H18N2O3Carboxamide derivative; different pharmacokinetic properties

This table highlights how the presence of specific functional groups influences the chemical and biological properties of these compounds.

Q & A

Q. What are the best practices for analyzing stereochemical purity in derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography of co-crystals with target proteins provides definitive stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)piperidine-4-carboxylic acid
Reactant of Route 2
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